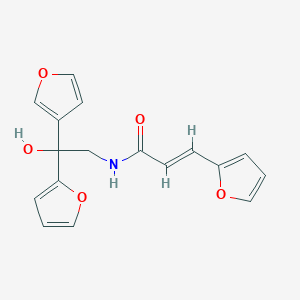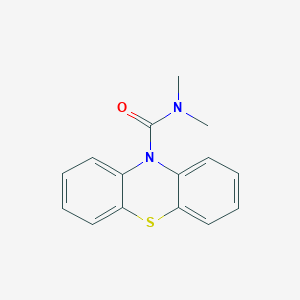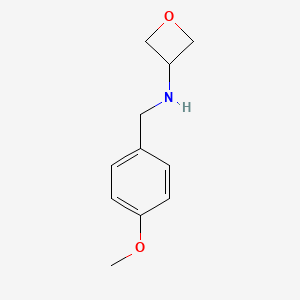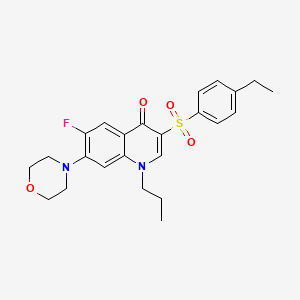
1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2-chloro-4-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2-chloro-4-methylphenyl)urea is a useful research compound. Its molecular formula is C18H19ClN6O and its molecular weight is 370.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Evaluation of Antioxidant Activity
- Research on the synthesis and evaluation of compounds structurally related to 1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2-chloro-4-methylphenyl)urea has shown their potential in antioxidant activities. For instance, George et al. (2010) explored the synthesis of similar compounds, highlighting their antioxidant properties, which could have implications for therapeutic applications in oxidative stress-related diseases (George, Sabitha, Kumar, & Ravi, 2010).
Anticancer and Antibacterial Properties
- In a related context, Mustafa et al. (2014) and Azab et al. (2013) investigated the synthesis of urea derivatives and found significant anticancer and antibacterial activities. These findings suggest the potential of compounds like this compound in contributing to the development of new therapeutic agents for cancer and bacterial infections (Mustafa, Perveen, & Khan, 2014); (Azab, Youssef, & El-Bordany, 2013).
Potential in Corrosion Inhibition
- Mistry et al. (2011) explored the use of triazinyl urea derivatives as corrosion inhibitors for mild steel, indicating the potential application of similar compounds in industrial settings for protecting metals against corrosion (Mistry, Patel, Patel, & Jauhari, 2011).
Role in Enzyme Inhibition
- The synthesis of urea derivatives, similar to the chemical structure , has been found to have implications in enzyme inhibition, which could be relevant in pharmacological research and the development of new drugs (Mustafa, Perveen, & Khan, 2014).
Environmental Applications
- Sharma et al. (2012) demonstrated the degradation of chlorimuron-ethyl, a compound structurally related to this compound, by Aspergillus niger. This suggests the potential environmental application of such compounds in bioremediation and the degradation of environmental pollutants (Sharma, Banerjee, & Choudhury, 2012).
Propriétés
IUPAC Name |
1-(2-chloro-4-methylphenyl)-3-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O/c1-13-4-5-15(14(19)12-13)22-18(26)21-9-8-20-16-6-7-17(24-23-16)25-10-2-3-11-25/h2-7,10-12H,8-9H2,1H3,(H,20,23)(H2,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLMSDQDTIZNJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2514004.png)

![N-(2-chlorophenyl)-2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B2514010.png)
![2-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B2514011.png)


![N-{3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2514014.png)
![1-(2-(2-(4-Methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-3-(thiophen-2-yl)urea](/img/structure/B2514016.png)

![N-(1-benzylpiperidin-4-yl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)


![ethyl 4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-4-oxobutanoate](/img/structure/B2514024.png)
